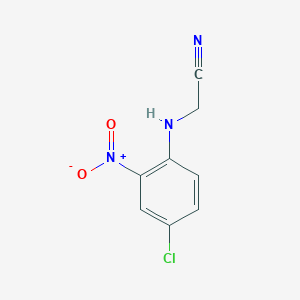

2-(4-Chloro-2-nitroanilino)acetonitrile

Description

Contextualizing the Chemical Compound: 2-(4-Chloro-2-nitroanilino)acetonitrile within the Broader Field of Anilines and Nitriles

To fully appreciate the chemical character of 2-(4-Chloro-2-nitroanilino)acetonitrile, it is essential to understand its fundamental components. Anilines, or aminobenzenes, are a cornerstone of the chemical industry, primarily serving as precursors to polyurethanes, dyes, and pharmaceuticals. google.com The amino group imparts basicity and nucleophilic character to the aromatic ring, influencing its reactivity in various chemical transformations.

The nitrile group (–C≡N), on the other hand, is a versatile functional group known for its ability to undergo a wide range of transformations. It can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions to form heterocyclic systems. rsc.org In the context of pharmaceuticals, the nitrile group can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule. libretexts.org

2-(4-Chloro-2-nitroanilino)acetonitrile integrates these two key functional groups onto a single molecular scaffold. The aniline (B41778) nitrogen is directly attached to the acetonitrile (B52724) moiety, and the aromatic ring is further substituted with a chloro and a nitro group. These substituents are expected to significantly modulate the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the nitro and chloro groups would decrease the basicity of the aniline nitrogen and activate the aromatic ring towards nucleophilic aromatic substitution. libretexts.orgyoutube.com

A plausible synthetic route to 2-(4-Chloro-2-nitroanilino)acetonitrile would involve the nucleophilic substitution of a halogen on a chloro-nitro-aniline derivative by aminoacetonitrile, or the reaction of 4-chloro-2-nitroaniline (B28928) with a haloacetonitrile. The presence of the electron-withdrawing nitro group ortho to the amino group in 4-chloro-2-nitroaniline makes the amino protons more acidic and can facilitate its reaction as a nucleophile.

Historical Trajectories and Milestones in the Research of Related Nitro-Chloro-Aniline Systems

The history of aniline and its derivatives is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. chemsrc.com Aniline was first isolated in 1826, and its commercial importance soared after William Henry Perkin's accidental discovery of the synthetic dye mauveine in 1856. chemsrc.com This discovery spurred the development of a vast array of aniline-based dyes, many of which incorporated nitro and chloro substituents to achieve a wide spectrum of colors and improve dye fastness.

Nitro-chloro-aniline systems, such as 4-chloro-2-nitroaniline, became crucial intermediates in the synthesis of azo dyes and pigments. nih.govnih.gov The Béchamp reduction, developed in 1854, provided an efficient method for the large-scale production of aniline from nitrobenzene, further fueling the growth of the dye industry. chemsrc.com

Beyond dyes, the 20th century saw the expansion of nitro-chloro-aniline applications into pharmaceuticals and agrochemicals. For instance, substituted anilines have been investigated for their potential toxic effects, with the type and position of substituents playing a crucial role in their biological activity. tandfonline.com More recently, derivatives of nitro-chloro-anilines have been explored for their antimicrobial and anticancer properties, highlighting the enduring relevance of this class of compounds in medicinal chemistry. rsc.org

Fundamental Research Questions and Objectives Pertaining to 2-(4-Chloro-2-nitroanilino)acetonitrile

Given the lack of specific literature on 2-(4-Chloro-2-nitroanilino)acetonitrile, the fundamental research questions and objectives surrounding this compound are largely exploratory and based on the known chemistry of its analogs. Key areas of potential investigation include:

Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthesis for 2-(4-Chloro-2-nitroanilino)acetonitrile. This would be followed by a thorough characterization of its physicochemical properties, including its melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

Reactivity and Synthetic Utility: A significant research goal would be to explore the reactivity of its functional groups. For example, the nitrile group could be a handle for the synthesis of novel heterocyclic compounds through cyclization reactions. The nitro group could be reduced to an amino group, opening up further avenues for derivatization and the synthesis of poly-functionalized aromatic compounds.

Biological Activity Screening: Drawing inspiration from the biological activities of related nitro-chloro-aniline derivatives, a key objective would be to screen 2-(4-Chloro-2-nitroanilino)acetonitrile and its derivatives for potential pharmacological activities. This could include antimicrobial, anticancer, or herbicidal properties. The presence of the chloro, nitro, and amino functionalities, along with the acetonitrile moiety, provides a unique pharmacophore that warrants investigation.

Material Science Applications: The highly conjugated and polarized nature of the molecule suggests potential applications in materials science. Research could be directed towards investigating its optical and electronic properties, and its potential use as a building block for functional polymers or as a component in nonlinear optical materials.

Data Tables

Table 1: Physicochemical Properties of Precursor and Parent Compounds

| Property | 4-Chloro-2-nitroaniline | Anilinoacetonitrile |

| CAS Number | 89-63-4 nih.gov | 3009-97-0 nih.gov |

| Molecular Formula | C₆H₅ClN₂O₂ nih.gov | C₈H₈N₂ nih.gov |

| Molecular Weight | 172.57 g/mol nih.gov | 132.16 g/mol nih.gov |

| Appearance | Bright orange powder nih.gov | Yellowish-brown solid guanganchengxin.com |

| Melting Point | 116-118 °C nih.gov | 40-47 °C guanganchengxin.comnewcny.com |

| Boiling Point | Decomposes nih.gov | 149-150 °C @ 4 Torr newcny.com |

| Solubility | Insoluble in water; soluble in ethanol, ether nih.gov | Not available chemsrc.com |

Table 2: Spectral Data of 4-Chloro-2-nitroaniline

| Spectral Data Type | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons chemicalbook.com |

| IR Spectrum | Characteristic peaks for N-H, N-O, and C-Cl bonds nist.govresearchgate.net |

| Mass Spectrum | Molecular ion peak (m/z) at 172.569 nist.gov |

Properties

Molecular Formula |

C8H6ClN3O2 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

2-(4-chloro-2-nitroanilino)acetonitrile |

InChI |

InChI=1S/C8H6ClN3O2/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14/h1-2,5,11H,4H2 |

InChI Key |

RIZGSWRRMHOMBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Chloro 2 Nitroanilino Acetonitrile

Overview of Precursor-Based Synthetic Routes

The logical synthetic pathway to 2-(4-chloro-2-nitroanilino)acetonitrile involves two key transformations: the formation of the intermediate 4-chloro-2-nitroaniline (B28928), followed by its N-alkylation to introduce the acetonitrile (B52724) moiety. This approach leverages the principles of nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgmasterorganicchemistry.com The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), is crucial as it activates the ring towards nucleophilic attack, particularly at the ortho and para positions. youtube.comquizlet.com

Amination Reactions in the Synthesis of the Anilino Moiety

The formation of the 4-chloro-2-nitroanilino core is typically achieved through a nucleophilic aromatic substitution reaction on a suitable di-halogenated precursor. The most common starting material for this step is 1,4-dichloro-2-nitrobenzene (B41259). wikipedia.org In this molecule, the nitro group strongly activates the chlorine atom at the ortho position (C2) for nucleophilic displacement.

The reaction proceeds by treating 1,4-dichloro-2-nitrobenzene with ammonia (B1221849) (NH₃), which acts as the nucleophile. wikipedia.org This amination selectively displaces the chlorine atom adjacent to the nitro group to yield 4-chloro-2-nitroaniline. wikipedia.org Industrial-scale synthesis often involves reacting the precursor with aqueous ammonia at elevated temperatures and pressures to drive the reaction to completion. chemicalbook.comnih.gov

| Precursor | Nucleophile | Temperature | Pressure | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 1,4-Dichloro-2-nitrobenzene | Ammonia | ~175 °C | High | Aqueous | 4-Chloro-2-nitroaniline | wikipedia.orgnih.gov |

| 2,4-Dichloronitrobenzene | Liquid Ammonia | 160 °C | High (Autoclave) | Toluene | 5-Chloro-2-nitroaniline | chemicalbook.com |

Nitrile Group Introduction Strategies

Once 4-chloro-2-nitroaniline is synthesized, the acetonitrile group is introduced via an N-alkylation reaction. This involves reacting the amino group of the aniline (B41778) derivative with a molecule containing a reactive acetonitrile moiety, typically chloroacetonitrile (B46850) (ClCH₂CN). researchgate.netsigmaaldrich.com

In this step, the nitrogen atom of the anilino group acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride ion. This reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base serves to deprotonate the anilino nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. researchgate.net

Halogenation Pathways for Chloro-Substitution

The chloro-substituent is typically incorporated from the start of the synthesis by using a pre-halogenated precursor, rather than by direct halogenation of an aniline derivative. The key precursor, 1,4-dichloro-2-nitrobenzene, is commercially produced by the nitration of 1,4-dichlorobenzene. wikipedia.org This reaction uses a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the aromatic ring.

Optimized Reaction Conditions and Parameters for Enhanced Synthetic Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of 2-(4-chloro-2-nitroanilino)acetonitrile. Key factors include the choice of solvent, reaction temperature, and pressure, all of which significantly influence the kinetics and outcome of the synthetic steps.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters, particularly for the synthesis of the 4-chloro-2-nitroaniline intermediate. The amination of 1,4-dichloro-2-nitrobenzene is a kinetically slow process that requires a significant input of thermal energy to overcome the activation barrier. Reactions are often conducted at temperatures ranging from 160°C to 175°C. chemicalbook.comnih.gov At these temperatures, the reaction must be performed under high pressure in a sealed vessel (autoclave) to prevent the boiling of the solvent and the ammonia.

The subsequent N-alkylation step can typically be performed under less forcing conditions. While some N-alkylation reactions can proceed at room temperature, moderate heating (e.g., 50-80°C) is often applied to increase the reaction rate and ensure complete conversion within a reasonable timeframe. nih.govnih.gov The optimal temperature is a balance between achieving a sufficient reaction rate and preventing potential side reactions or decomposition of the product, which can occur at excessively high temperatures.

Catalytic Approaches in the Formation of 2-(4-Chloro-2-nitroanilino)acetonitrile

The formation of the N-C bond in 2-(4-chloro-2-nitroanilino)acetonitrile can be effectively achieved through the N-alkylation of 4-chloro-2-nitroaniline with a suitable two-carbon synthon, such as chloroacetonitrile. Catalytic methods are paramount in modern organic synthesis to enhance reaction efficiency, selectivity, and sustainability. Various catalytic systems can be postulated for this transformation.

Transition Metal Catalysis: Transition metals like palladium, copper, and nickel are well-established catalysts for N-arylation and N-alkylation reactions. While direct catalytic N-alkylation of anilines with chloroacetonitrile is not extensively documented for this specific substrate, related methodologies provide a strong foundation. For instance, palladium-catalyzed Buchwald-Hartwig amination protocols, though typically employed for C-N bond formation with aryl halides, could potentially be adapted. More relevant would be copper or nickel-catalyzed cross-coupling reactions, which are often more cost-effective. These reactions would likely involve the use of a suitable ligand to facilitate the catalytic cycle, a base to neutralize the generated acid, and an appropriate solvent.

A hypothetical catalytic cycle for a copper-catalyzed reaction might involve the oxidative addition of chloroacetonitrile to a Cu(I) complex, followed by coordination of the deprotonated 4-chloro-2-nitroaniline. Reductive elimination would then yield the desired product and regenerate the Cu(I) catalyst. The choice of ligand and base is critical to optimize the reaction rate and minimize side reactions.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis presents a powerful and often greener alternative for the N-alkylation of anilines. This methodology is particularly advantageous when dealing with reactants that have different solubility profiles. In the synthesis of 2-(4-chloro-2-nitroanilino)acetonitrile, 4-chloro-2-nitroaniline would reside in an organic phase, while the deprotonating agent (e.g., a hydroxide (B78521) salt) would be in an aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the deprotonated aniline (anion) into the organic phase, where it can react with chloroacetonitrile. This technique can often be performed under milder conditions, with simpler work-up procedures and reduced use of volatile organic solvents.

The efficiency of a phase-transfer catalyzed synthesis would depend on several factors, including the choice of catalyst, the concentration of the base, the organic solvent, and the reaction temperature.

| Catalyst Type | Plausible Catalysts | Potential Advantages |

| Transition Metal | Pd(OAc)₂, CuI, NiCl₂ with appropriate ligands | High efficiency and selectivity, broad substrate scope for related reactions. |

| Phase-Transfer | Tetrabutylammonium bromide (TBAB), Aliquat 336 | Milder reaction conditions, operational simplicity, potential for reduced solvent usage. |

Green Chemistry Principles in the Synthesis of the Compound

Applying the principles of green chemistry to the synthesis of 2-(4-chloro-2-nitroanilino)acetonitrile is crucial for developing sustainable and environmentally benign processes.

Atom Economy: The ideal synthesis would have a high atom economy, maximizing the incorporation of atoms from the reactants into the final product. A direct N-alkylation of 4-chloro-2-nitroaniline with chloroacetonitrile, in the presence of a base, is an atom-economical route, with the main byproduct being the salt of the base and the liberated chloride.

Use of Safer Solvents: The selection of solvents is a key aspect of green chemistry. Efforts should be made to replace hazardous solvents like chlorinated hydrocarbons or polar aprotic solvents (e.g., DMF, DMSO) with greener alternatives such as water, ethanol, or solvent-free conditions, potentially facilitated by microwave irradiation.

Catalysis: As discussed in the previous section, the use of catalytic amounts of reagents is inherently greener than stoichiometric approaches. Catalytic processes reduce waste generation and often allow for more efficient reactions under milder conditions. The development of recyclable heterogeneous catalysts would further enhance the green credentials of the synthesis.

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner reactions.

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of 2-(4-chloro-2-nitroanilino)acetonitrile from a laboratory scale to larger research production quantities requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions:

Temperature Control: Exothermic reactions, which can occur during N-alkylation, need to be carefully managed on a larger scale to prevent runaway reactions. Proper reactor design with efficient heat exchange is critical.

Mixing: Effective mixing becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots" and side product formation. The choice of stirrer and agitation speed must be optimized.

Reagent Handling and Stoichiometry:

The safe handling of potentially hazardous reagents like chloroacetonitrile and strong bases is paramount.

Precise control of reagent stoichiometry is crucial for maximizing yield and minimizing impurities.

Work-up and Purification:

Extraction and purification methods that are efficient on a small scale may not be practical for larger quantities.

Crystallization is often the preferred method for purification on a larger scale due to its efficiency and ability to yield high-purity products. The choice of crystallization solvent is critical.

Process Safety:

A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process.

This includes understanding the thermal stability of reactants, intermediates, and products.

Economic and Environmental Factors:

The cost of raw materials, solvents, and catalysts becomes a significant factor on a larger scale.

Waste minimization and the potential for solvent recycling are important for both economic and environmental reasons.

| Parameter | Laboratory Scale Consideration | Research Production Scale Consideration |

| Heat Transfer | Simple heating mantles or oil baths | Jacketed reactors with controlled heating/cooling fluids |

| Mixing | Magnetic stir bars | Mechanical overhead stirrers with optimized impeller design |

| Purification | Column chromatography | Crystallization, distillation |

| Safety | Standard fume hood procedures | Detailed process safety analysis (HAZOP) |

Chemical Reactivity and Transformation Studies of 2 4 Chloro 2 Nitroanilino Acetonitrile

Reduction Reactions of the Nitro Group

The nitro group (-NO₂) on the aromatic ring is a strong electron-withdrawing group and a key site for chemical modification, most notably through reduction to an amino group (-NH₂). This transformation dramatically alters the electronic properties of the molecule, converting the deactivating nitro group into a strongly activating amino group, which can then be used for further synthetic elaborations.

Catalytic Reduction Mechanisms and Selectivity

Catalytic hydrogenation is a primary method for the reduction of aromatic nitro compounds. The mechanism typically involves the adsorption of the nitro compound onto the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel). Hydrogen gas, also adsorbed onto the catalyst surface, then adds stepwise to the nitro group. The reaction proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species, before the final amino product is formed.

The selectivity of the reduction is a critical consideration. In a molecule like 2-(4-chloro-2-nitroanilino)acetonitrile, it is possible to selectively reduce the nitro group without affecting the nitrile group or the chloro substituent. This is typically achieved by using specific catalyst systems and controlling reaction conditions. For instance, catalysts like palladium on carbon (Pd/C) are highly effective for nitro group reduction under mild conditions, which generally leave nitrile and aryl halide groups intact.

Alternative reducing agents can also be employed. A notable method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as iron(III) chloride (FeCl₃) or Raney Nickel. google.com In this system, hydrazine acts as the hydrogen source. The reaction is often carried out in an alcoholic solvent at elevated temperatures. This method is advantageous as it avoids the need for high-pressure hydrogenation equipment.

Catalytic Reduction Conditions for Nitroarenes

| Catalyst System | Reducing Agent | Typical Conditions | Product |

|---|---|---|---|

| Pd/C, PtO₂ | H₂ (gas) | 1-4 atm, Room Temp, Methanol (B129727)/Ethanol | Amino Derivative |

| FeCl₃ / Activated Carbon | Hydrazine Hydrate | 60-80°C, Ethanol | Amino Derivative |

| Raney Nickel | Hydrazine Hydrate | Reflux, Ethanol | Amino Derivative |

Reductive Pathways to Amino Derivatives

The primary product from the reduction of 2-(4-chloro-2-nitroanilino)acetonitrile is 2-(2-amino-4-chloroanilino)acetonitrile (B13748520) . This resulting aromatic diamine is a valuable intermediate for the synthesis of heterocyclic compounds, such as benzodiazepines or quinoxalines, through condensation reactions with dicarbonyl compounds.

A specific example of a reductive pathway can be adapted from the synthesis of a related compound. google.com The process involves dissolving the nitro-containing starting material in a solvent like ethanol, adding a catalyst such as iron(III) chloride and activated carbon, and then gradually adding hydrazine hydrate while maintaining the temperature between 60-80°C. google.com The reaction progress is monitored until the starting material is consumed, after which the catalyst is filtered off and the product is isolated by crystallization. This one-pot method provides a high yield and purity of the corresponding amino derivative. google.com

In some cases, the reduction of the nitro group can be followed by a spontaneous or induced intramolecular cyclization, a process known as reductive cyclization. rsc.org For 2-(4-chloro-2-nitroanilino)acetonitrile, if the conditions were altered, it's conceivable that the newly formed amino group could react with the adjacent nitrile moiety, potentially leading to the formation of a cyclic amidine.

Reactions Involving the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of transformations, serving as a precursor to amides, carboxylic acids, amines, and various heterocyclic systems.

Hydrolysis and Alcoholysis Reactions of the Nitrile Moiety

Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions. libretexts.orgopenstax.org The complete hydrolysis to a carboxylic acid typically requires harsh conditions, such as prolonged heating with strong acid or base. stackexchange.com

Acid-catalyzed hydrolysis : The nitrile is protonated, increasing its electrophilicity. A water molecule then attacks the carbon atom, and after a series of proton transfers, an amide intermediate is formed. libretexts.org Further heating in the presence of acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis : A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation by water yields an imidic acid, which tautomerizes to an amide. openstax.org Like the acidic pathway, forcing conditions will continue the hydrolysis of the amide to a carboxylate salt. openstax.org

Stopping the reaction at the amide stage, to form 2-(4-chloro-2-nitroanilino)acetamide , can be challenging because the amide is often more readily hydrolyzed than the starting nitrile. chemistrysteps.com However, this can be achieved using milder, more controlled conditions. For example, using an alkaline solution of hydrogen peroxide is a known method for the gentle conversion of nitriles to amides. commonorganicchemistry.com Another approach involves using a mixture of trifluoroacetic acid (TFA) and sulfuric acid. stackexchange.comchemistrysteps.com

Alcoholysis , the reaction with an alcohol, proceeds via a similar mechanism to hydrolysis and results in the formation of an ester. This reaction is typically catalyzed by a strong acid and leads to the formation of the corresponding imidate as an intermediate, which is then hydrolyzed upon workup to yield the ester.

Cyclization Reactions (e.g., Pyrimidine (B1678525) and Imidazole (B134444) Formation)

The nitrile group and the adjacent anilino nitrogen are well-positioned to participate in cyclization reactions to form various heterocycles. Following the reduction of the nitro group to an amine, the resulting 2-(2-amino-4-chloroanilino)acetonitrile becomes a prime candidate for building heterocyclic rings.

Pyrimidine Synthesis: Pyrimidines are commonly synthesized by the condensation of a compound containing an N-C-N fragment (like an amidine) with a 1,3-dielectrophile (like a β-diketone). The amino-acetonitrile derivative can be envisioned as a precursor for building a pyrimidine ring. For example, the amino group could react with a reagent like formamide (B127407) or an orthoester to form an intermediate that can then cyclize. General methods for pyrimidine synthesis often involve the reaction of ketones with amidines or the cyclization of nitriles with other components under catalytic conditions. organic-chemistry.orgmdpi.com

Imidazole Formation: The synthesis of a benzimidazole (B57391) ring is a common transformation for ortho-phenylenediamines. The reduced form of the target molecule, 2-(2-amino-4-chloroanilino)acetonitrile, contains the necessary 1,2-diamine functionality on the aromatic ring. This diamine can undergo condensation with various one-carbon electrophiles, such as aldehydes, formic acid, or orthoesters, to form the fused imidazole ring system. The reaction with an aldehyde, for instance, would first form a Schiff base, followed by intramolecular cyclization and subsequent oxidation or aromatization to yield the benzimidazole.

Electrophilic and Nucleophilic Aromatic Substitution on the Anilino Ring

The substitution pattern on the anilino ring—containing an activating amino-type group, a deactivating nitro group, and a deactivating chloro group—creates a complex landscape for further substitution reactions.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the reactivity and orientation of the incoming electrophile are governed by the existing substituents. The groups on the ring have the following effects:

-NH-CH₂CN (Anilino group): Strongly activating and ortho-, para-directing.

-NO₂ (Nitro group): Strongly deactivating and meta-directing.

-Cl (Chloro group): Weakly deactivating but ortho-, para-directing. libretexts.org

Nucleophilic Aromatic Substitution (NAS): The anilino ring is highly activated for nucleophilic aromatic substitution (SNAr). This type of reaction requires a leaving group (in this case, -Cl) and strong electron-withdrawing groups positioned ortho or para to it. openstax.orglibretexts.org In 2-(4-chloro-2-nitroanilino)acetonitrile, the nitro group is positioned ortho to the chlorine atom.

This ortho-positioning is ideal for activating the ring towards nucleophilic attack at the carbon bearing the chlorine (C4). The reaction proceeds via an addition-elimination mechanism. libretexts.org A nucleophile (e.g., RO⁻, R₂NH, OH⁻) attacks the C4 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex . libretexts.orglibretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. This pathway allows for the straightforward replacement of the chlorine atom with a variety of nucleophiles. youtube.comyoutube.com

Directing Effects for Aromatic Substitution

| Substituent | Position | Effect on Reactivity | Directing Influence | Predicted Substitution Site |

|---|---|---|---|---|

| Electrophilic | ||||

| -NH-CH₂CN | C1 | Activating | Ortho, Para | C3, C5 |

| -NO₂ | C2 | Deactivating | Meta | C4, C6 |

| -Cl | C4 | Deactivating | Ortho, Para | C3, C5 |

| Combined Effect | - | Deactivated (net) | -NH- dominates | C5 |

| Nucleophilic | ||||

| -Cl (Leaving Group) | C4 | - | - | C4 |

Electrochemical Behavior and Oxidation Mechanisms

No studies detailing the electrochemical properties of 2-(4-Chloro-2-nitroanilino)acetonitrile were identified. As a result, information regarding its behavior under electrochemical conditions is unavailable.

Cyclic Voltammetry and Differential Pulse Voltammetry Investigations

There are no published reports on the use of cyclic voltammetry or differential pulse voltammetry to investigate 2-(4-Chloro-2-nitroanilino)acetonitrile. Therefore, no data on its oxidation or reduction potentials, or the reversibility of any electron transfer processes, can be provided.

Electron Transfer Processes and Intermediate Species

Due to the absence of electrochemical studies, the nature of electron transfer processes and the identity of any potential intermediate species for 2-(4-Chloro-2-nitroanilino)acetonitrile remain uncharacterized.

Anodic Generation and Subsequent Reactions (e.g., Dimerization, Nucleophilic Addition)

There is no information available regarding the anodic generation of reactive species from 2-(4-Chloro-2-nitroanilino)acetonitrile or any subsequent reactions such as dimerization or nucleophilic addition.

Photochemical Transformations of the Compound

No research has been found that investigates the photochemical transformations of 2-(4-Chloro-2-nitroanilino)acetonitrile upon exposure to light. Therefore, its photostability and the nature of any potential photoproducts are unknown.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy serves as a powerful tool for determining the precise structure of organic molecules by mapping the carbon and proton frameworks.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the 2-(4-Chloro-2-nitroanilino)acetonitrile molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the initial assignment of the molecular structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the amine proton, and the methylene (B1212753) protons. The aromatic region would show signals for the three protons on the substituted benzene (B151609) ring. The proton ortho to the nitro group (H-3) is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons (H-5 and H-6) would exhibit chemical shifts influenced by the chloro and amino groups. The amine proton (NH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The methylene protons (CH₂) adjacent to the nitrile group would appear as a doublet due to coupling with the NH proton.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show eight distinct signals, corresponding to the six carbons of the aromatic ring and the two carbons of the acetonitrile (B52724) moiety. The carbon atom attached to the nitro group (C-2) and the carbon attached to the chlorine atom (C-4) are expected to have their chemical shifts significantly influenced by these electronegative substituents. The nitrile carbon (CN) typically appears in the 115-120 ppm region, while the methylene carbon (CH₂) would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-(4-Chloro-2-nitroanilino)acetonitrile in CDCl₃.

This data is predicted based on the analysis of structurally similar compounds and established NMR principles.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| NH | ~8.5 | broad s | - | - |

| H-3 | ~8.3 | d | 2.5 | ~125.0 |

| H-5 | ~7.5 | dd | 9.0, 2.5 | ~129.5 |

| H-6 | ~7.0 | d | 9.0 | ~115.0 |

| CH₂ | ~4.5 | d | 6.0 | ~40.0 |

| C-1 | - | - | - | ~142.0 |

| C-2 | - | - | - | ~133.0 |

| C-4 | - | - | - | ~128.0 |

| CN | - | - | - | ~117.0 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra by revealing correlations between nuclei. researchgate.netyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 2-(4-Chloro-2-nitroanilino)acetonitrile, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6) and a crucial correlation between the NH proton and the CH₂ protons, confirming their connectivity. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.comuvic.ca This would definitively link the proton signals for H-3, H-5, H-6, and CH₂ to their corresponding carbon signals (C-3, C-5, C-6, and the methylene carbon).

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments identify protons that are close in space, providing insights into the molecule's conformation. A potential NOE could be observed between the NH proton and the H-6 proton, depending on the preferred conformation around the C-N bond.

Table 2: Expected Key 2D NMR Correlations for 2-(4-Chloro-2-nitroanilino)acetonitrile.

| Experiment | Correlating Nuclei (Proton) | Correlating Nuclei (Proton/Carbon) | Structural Information |

|---|---|---|---|

| COSY | H-5 | H-6 | Vicinal aromatic coupling |

| NH | CH₂ | N-CH₂ connectivity | |

| HSQC | H-3 | C-3 | Direct C-H bond |

| H-5 | C-5 | Direct C-H bond | |

| H-6 | C-6 | Direct C-H bond | |

| CH₂ | Methylene C | Direct C-H bond | |

| HMBC | NH | C-1, C-2, Methylene C | Connectivity around N |

| CH₂ | C-1, CN | Acetonitrile linkage |

The choice of solvent can significantly influence NMR spectra, as different solvents can interact with the solute in various ways (e.g., through hydrogen bonding, polarity effects). osu.edupitt.edu Studying these effects can provide additional structural information. illinois.eduresearchgate.netresearchgate.net

For 2-(4-Chloro-2-nitroanilino)acetonitrile, changing the solvent from a non-polar one like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ would be expected to cause notable changes. The chemical shift of the N-H proton is particularly sensitive; in DMSO-d₆, this signal would likely shift downfield and become sharper due to strong hydrogen bonding with the solvent's sulfoxide (B87167) oxygen. The aromatic protons may also experience slight shifts due to changes in the solvent's magnetic anisotropy and polarity. The coupling constants are generally less affected by the solvent, but subtle changes can sometimes be observed.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

The FT-IR and Raman spectra of 2-(4-Chloro-2-nitroanilino)acetonitrile would exhibit characteristic absorption bands corresponding to its various functional groups. indexcopernicus.comresearchgate.net

N-H Stretch: A sharp to moderately broad band is expected in the 3300-3400 cm⁻¹ region, corresponding to the stretching vibration of the secondary amine (N-H).

C-H Aromatic Stretch: Weak to medium bands would appear just above 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity band characteristic of the nitrile group should be observed in the 2240-2260 cm⁻¹ region. nist.gov Its intensity is often stronger in the Raman spectrum.

NO₂ Stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

C=C Aromatic Stretch: Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: This vibration would likely appear in the 1250-1350 cm⁻¹ range.

C-Cl Stretch: A strong band is expected in the lower frequency "fingerprint" region, typically between 700 and 850 cm⁻¹.

Table 3: Predicted FT-IR and Raman Band Assignments for 2-(4-Chloro-2-nitroanilino)acetonitrile.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium, Sharp | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Medium |

| C≡N Stretch | 2240 - 2260 | Medium, Sharp | Strong |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong | Medium |

| C-N Stretch | 1250 - 1350 | Medium | Weak |

In the solid state, 2-(4-Chloro-2-nitroanilino)acetonitrile has the potential to form intermolecular hydrogen bonds. nih.govresearchgate.net The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group can act as acceptors. researchgate.netrsc.orgchemrxiv.org

These hydrogen bonding interactions would be evident in the FT-IR spectrum. scialert.net Compared to a dilute solution in a non-polar solvent (where the molecule is largely isolated), the solid-state spectrum would likely show the N-H stretching band at a lower frequency (shifted to the red) and broadened. This shift is a direct consequence of the weakening of the N-H bond due to its participation in hydrogen bonding. The positions of the acceptor group bands (NO₂ and C≡N stretches) may also be slightly perturbed.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. For 2-(4-Chloro-2-nitroanilino)acetonitrile, the UV-Vis absorption spectrum is dominated by the electronic transitions within the substituted aromatic ring, which acts as the primary chromophore.

The chromophoric system of 2-(4-Chloro-2-nitroanilino)acetonitrile is composed of a benzene ring substituted with several key groups: a nitro group (-NO₂), a chlorine atom (-Cl), and an amino group (-NH-) which is further substituted with an acetonitrile moiety (-CH₂CN). These substituents significantly influence the electronic absorption profile of the molecule.

The benzene ring itself exhibits characteristic absorptions due to π→π* transitions. However, the presence of auxochromes (the -NH- and -Cl groups) and a powerful chromophore (the -NO₂ group) shifts these absorptions to longer wavelengths (bathochromic shift) and increases their intensity (hyperchromic effect). slideshare.net

The key electronic transitions observed in the spectrum of 2-(4-Chloro-2-nitroanilino)acetonitrile can be categorized as follows:

π→π Transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π orbitals within the aromatic system. The conjugation of the amino group's lone pair of electrons and the electron-withdrawing nature of the nitro group extend the π-system, lowering the energy gap for this transition and pushing the absorption to the visible region. slideshare.net

n→π Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to an antibonding π orbital of the aromatic ring. youtube.com These transitions are typically of lower intensity than π→π* transitions and are sensitive to solvent polarity. youtube.com The nitro group, in particular, is well-known for producing a distinct n→π* absorption band.

The interaction between the electron-donating amino group and the electron-withdrawing nitro group creates a "push-pull" system, leading to a significant intramolecular charge transfer (ICT) character in the excited state. This ICT transition is largely responsible for the strong absorption in the near-UV and visible regions.

| Transition Type | Associated Functional Groups | Relative Intensity | Expected Spectral Region |

| π→π | Substituted Benzene Ring | High | 250-450 nm |

| n→π | Nitro Group (-NO₂), Amino Group (-NH-) | Low | >300 nm |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The position of the absorption maxima (λmax) in the UV-Vis spectrum of 2-(4-Chloro-2-nitroanilino)acetonitrile is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect is particularly pronounced for molecules with a significant change in dipole moment upon electronic excitation, such as those with ICT character.

π→π Transitions: For π→π transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. scribd.com This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. sciencepublishinggroup.com

n→π Transitions: In contrast, n→π transitions typically exhibit a hypsochromic (blue) shift as solvent polarity increases. slideshare.netyoutube.com Polar solvents, especially those capable of hydrogen bonding, can stabilize the non-bonding electrons in the ground state, thus increasing the energy required for the n→π* transition. youtube.comscribd.com

Given the strong ICT character of the main absorption band in 2-(4-Chloro-2-nitroanilino)acetonitrile, a pronounced positive solvatochromism (bathochromic shift with increasing solvent polarity) is expected for its primary π→π* absorption band. This is a hallmark of "push-pull" aromatic systems.

| Solvent | Relative Polarity | Expected Shift in π→π λmax | Expected Shift in n→π λmax |

| Hexane | Low | Shorter Wavelength | Longer Wavelength |

| Dichloromethane | Medium | Intermediate Wavelength | Intermediate Wavelength |

| Acetonitrile | High | Longer Wavelength | Shorter Wavelength |

| Ethanol | High (H-bonding) | Longer Wavelength | Shorter Wavelength |

This interactive table predicts the general trend of spectral shifts based on solvent polarity.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of 2-(4-Chloro-2-nitroanilino)acetonitrile (C₈H₆ClN₃O₂). The nominal molecular weight of the compound is 211 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺.

Upon electron impact ionization, the molecular ion (m/z 211 for ³⁵Cl) is formed, which then undergoes fragmentation. The fragmentation pattern provides a roadmap of the molecule's structure. chemguide.co.uk

Proposed Fragmentation Pathway:

Alpha-Cleavage : A common fragmentation pathway for anilino compounds is the cleavage of the bond alpha to the nitrogen atom. This would involve the loss of the cyanomethyl radical (•CH₂CN), leading to a prominent fragment ion.

[C₈H₆ClN₃O₂]⁺• → [C₆H₄ClN₂O₂]⁺ + •CH₂CN (m/z 171)

Nitro Group Rearrangements and Cleavages : Aromatic nitro compounds exhibit characteristic fragmentations.

Loss of •NO₂: [C₈H₆ClN₃O₂]⁺• → [C₈H₆ClN]⁺• + •NO₂ (m/z 165)

Loss of NO followed by CO: This is a common pathway where the molecular ion rearranges to a nitrite (B80452) before fragmentation. [C₈H₆ClN₃O₂]⁺• → [C₈H₆ClN₂O]⁺• + •NO (m/z 181) → [C₇H₆ClN₂]⁺ + CO (m/z 153)

Cleavage of the Acetonitrile Group :

Loss of HCN: The acetonitrile side chain can lead to the loss of a neutral hydrogen cyanide molecule. [C₈H₆ClN₃O₂]⁺• → [C₇H₅ClNO₂]⁺• + HCN (m/z 184)

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |

| 211 | [C₈H₆ClN₃O₂]⁺• | - (Molecular Ion) |

| 181 | [C₈H₆ClN₂O]⁺• | •NO |

| 171 | [C₆H₄ClN₂O₂]⁺ | •CH₂CN |

| 165 | [C₈H₆ClN]⁺• | •NO₂ |

| 139 | [C₆H₄Cl]⁺ | •NO₂, •HCN |

This interactive table outlines the most probable fragmentation pathways and resulting mass-to-charge ratios.

Single Crystal X-ray Diffraction Analysis of the Compound and its Derivatives

The molecular structure of 2-(4-Chloro-2-nitroanilino)acetonitrile is expected to feature a largely planar aromatic ring. The geometry is heavily influenced by electronic and steric factors from its substituents.

Benzene Ring : The C-C bond lengths within the phenyl ring are expected to deviate slightly from the standard 1.39 Å of benzene due to the electronic push-pull effects of the amino and nitro groups.

Nitro Group : The nitro group is anticipated to be nearly coplanar with the benzene ring to maximize resonance stabilization. This planarity is often enforced by an intramolecular hydrogen bond between one of the nitro-group oxygen atoms and the hydrogen of the adjacent amino group (N-H···O). researchgate.net

Amino Linker : The C-N bond connecting the ring to the amino group will have partial double-bond character, making it shorter than a typical C-N single bond. The geometry around the secondary amine nitrogen is expected to be trigonal planar.

Bond Angles : Steric hindrance between the bulky nitro group and the anilino substituent may cause slight distortions in the bond angles around the C1 and C2 positions of the benzene ring.

| Parameter | Expected Value | Justification |

| C-Cl Bond Length | ~1.74 Å | Standard sp² C-Cl bond length |

| C-NO₂ Bond Length | ~1.45 Å | Resonance with the aromatic ring |

| C(ring)-N(amino) Bond Length | ~1.36 Å | Partial double bond character due to resonance |

| N-H···O Intramolecular H-bond | ~2.65 Å | Forms a stable six-membered pseudo-ring researchgate.net |

| C-C-N(amino) Angle | >120° | Steric repulsion from adjacent nitro group |

This interactive table provides predicted geometric parameters based on data from analogous structures.

The crystal packing of 2-(4-Chloro-2-nitroanilino)acetonitrile would be governed by a combination of intermolecular forces, leading to a stable, three-dimensional supramolecular architecture.

Hydrogen Bonding : The primary intermolecular interaction is expected to be N-H···N hydrogen bonds, where the amino hydrogen acts as a donor and the nitrogen atom of the acetonitrile group of a neighboring molecule acts as an acceptor. This would link molecules into chains or dimers. researchgate.net In the crystal structure of 4-Chloro-2-nitroaniline (B28928), molecules are linked into one-dimensional ribbons by N-H···O hydrogen bonds involving both the amino and nitro groups. researchgate.net

π-π Stacking : The planar aromatic rings are likely to engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.

Halogen and Other Weak Interactions : Short contacts involving the chlorine atom, such as Cl···O or Cl···π interactions, are also plausible and often play a significant role in directing the crystal packing of chlorinated organic compounds. researchgate.net C-H···O interactions involving the acetonitrile hydrogens and the nitro-group oxygens could further stabilize the assembly.

These combined interactions would result in a densely packed structure, forming a complex and stable supramolecular assembly.

Analysis of Non-Covalent Interactions (e.g., C-H...O, π-π Stacking)

A thorough analysis of the crystal packing of 2-(4-Chloro-2-nitroanilino)acetonitrile would be crucial to understanding its supramolecular assembly. This involves identifying and quantifying the various non-covalent interactions that stabilize the crystal lattice. These interactions, although weaker than covalent bonds, collectively dictate the physical properties of the compound.

π-π Stacking: The presence of the chloro-substituted nitrophenyl ring suggests the potential for π-π stacking interactions. These interactions would occur between the aromatic rings of adjacent molecules. The analysis would focus on the geometry of this stacking, such as the inter-planar distance and the degree of ring offset (face-to-face or offset). These parameters determine the strength and nature of the π-π interactions, which are critical for the stability of the crystal structure.

Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment.

Hirshfeld Surface: For 2-(4-Chloro-2-nitroanilino)acetonitrile, the Hirshfeld surface would be generated based on its crystallographic information file (CIF). The surface is typically colored to represent different properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Fingerprint Plots: Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest atom external and internal to the surface, respectively. The distribution and shape of the points create a unique "fingerprint" for the molecule's intermolecular interactions.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below.

| Interaction Type | Hypothetical Percentage Contribution | Description |

|---|---|---|

| H···O/O···H | ~30-40% | Represents hydrogen bonds and close contacts between hydrogen and oxygen atoms, likely involving the nitro group and various C-H and N-H donors. |

| H···H | ~20-30% | Indicates the prevalence of contacts between hydrogen atoms on the peripheries of adjacent molecules. |

| C···H/H···C | ~10-20% | Corresponds to interactions involving the aromatic and aliphatic C-H groups. |

| Cl···H/H···Cl | ~5-15% | Highlights the role of the chlorine atom in forming halogen-hydrogen contacts. |

| N···H/H···N | ~5-10% | Relates to interactions involving the nitrogen atoms of the nitro and amino groups. |

| C···C | ~3-7% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Computational and Theoretical Chemistry Studies of 2 4 Chloro 2 Nitroanilino Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules similar to the subject compound, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for geometry and electronic properties. researchgate.netanalis.com.my Other modern functionals, such as the ωB97X-D, are also employed, particularly for their improved handling of non-covalent interactions. nih.gov

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common choices. researchgate.netanalis.com.my The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding.

A typical computational study would evaluate several functional/basis set combinations to find a level of theory that accurately reproduces known experimental data for related structures, ensuring the reliability of the predictions for the target molecule.

Geometry optimization is a computational process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. This process calculates bond lengths, bond angles, and dihedral angles that correspond to a stable equilibrium structure.

For 2-(4-Chloro-2-nitroanilino)acetonitrile, the key structural parameters of interest would include:

The planarity of the nitroanilino moiety.

The orientation of the acetonitrile (B52724) group relative to the aromatic ring.

The potential for intramolecular hydrogen bonding between the amine hydrogen and an oxygen atom of the nitro group, a feature observed in similar structures like 4-Chloro-2-nitroaniline (B28928). researchgate.net

Conformational Analysis would involve studying the molecule's different spatial arrangements (conformers) that arise from rotation around single bonds, such as the C-N bond connecting the acetonitrile group to the amine. A Potential Energy Surface (PES) scan is often performed by systematically rotating specific dihedral angles to identify the most stable conformer (global minimum) and other low-energy conformers (local minima). nih.gov

Below is a representative table illustrating the kind of data that would be generated from a geometry optimization calculation.

| Parameter | Atom Connections | Expected Value (Å or °) |

| Bond Lengths | C-Cl | ~1.74 |

| C-NO2 | ~1.45 | |

| N-H | ~1.01 | |

| C≡N | ~1.15 | |

| Bond Angles | C-C-Cl | ~120 |

| O-N-O | ~125 | |

| Dihedral Angle | C-C-N-C | Defines the twist of the acetonitrile group |

| Note: These are generalized, expected values. Actual calculated values would be specific to the molecule. |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Electron Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost orbital lacking electrons, which acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. schrodinger.com For 2-(4-Chloro-2-nitroanilino)acetonitrile, the HOMO is expected to be located primarily on the electron-rich amino group and the phenyl ring, while the LUMO would likely be centered on the electron-withdrawing nitro group and the acetonitrile moiety. researchgate.netchemrxiv.org

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Large Energy Gap: A molecule with a large ΔE is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO.

Small Energy Gap: A small ΔE suggests the molecule is more reactive and less stable, as it is easier to induce an electronic transition. researchgate.net The small gap facilitates intramolecular charge transfer (ICT), where electron density moves from the donor part (anilino) to the acceptor part (nitro and cyano groups) upon excitation. chemrxiv.org

Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and electrophilicity (ω), are derived from HOMO and LUMO energies to quantify these properties.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | µ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

The HOMO-LUMO energy gap is directly related to the electronic absorption properties of a molecule, which are observed using UV-Visible spectroscopy. The energy required to excite an electron from the HOMO to the LUMO corresponds to the energy of the lowest-energy electronic transition (e.g., a π→π* transition). schrodinger.comresearchgate.net A smaller energy gap corresponds to absorption at a longer wavelength. Therefore, DFT calculations of the HOMO-LUMO gap can predict the wavelength of maximum absorption (λmax) for the molecule's primary electronic transition. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. chemrxiv.org An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential regions. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the N-H group).

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For 2-(4-Chloro-2-nitroanilino)acetonitrile, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitro group and the nitrogen of the cyano group. Positive potential (blue) would be expected around the hydrogen atom of the secondary amine. This visualization provides valuable insights into intermolecular interactions and the molecule's reactivity patterns. nih.govchemrxiv.org

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of a molecule. For 2-(4-chloro-2-nitroanilino)acetonitrile, these descriptors are derived from the molecular orbitals calculated using methods like Density Functional Theory (DFT). Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

From these frontier orbital energies, several global reactivity indices can be calculated:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. A larger HOMO-LUMO gap typically corresponds to higher hardness and lower reactivity.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.

These indices help in predicting the sites within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks, providing a theoretical foundation for understanding its chemical behavior. A molecular electrostatic potential (MESP) map would further visualize the electron-rich and electron-poor regions, highlighting potential sites for intermolecular interactions.

Table 1: Illustrative Quantum Chemical Descriptors (Note: The following values are hypothetical examples for illustrative purposes, as specific published data for 2-(4-chloro-2-nitroanilino)acetonitrile were not found.)

| Descriptor | Symbol | Illustrative Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -2.1 eV | Electron-accepting ability |

| Energy Gap | ΔE | 4.4 eV | Chemical stability and reactivity |

| Electronegativity | χ | 4.3 eV | Electron-attracting tendency |

| Chemical Hardness | η | 2.2 eV | Resistance to charge transfer |

| Global Softness | S | 0.45 eV-1 | Polarizability |

| Electrophilicity Index | ω | 4.2 eV | Electrophilic character |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. An MD simulation of 2-(4-chloro-2-nitroanilino)acetonitrile would involve placing the molecule in a simulation box, typically filled with a chosen solvent like water or acetonitrile, under periodic boundary conditions. The system's evolution is then simulated by solving Newton's equations of motion for every atom.

Such simulations provide detailed information on:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them. The flexibility of the anilino-acetonitrile linkage can be explored.

Solvation Structure: Analyzing the arrangement of solvent molecules around the solute. Radial distribution functions can be calculated to understand the structure of the solvation shells around specific atoms or functional groups (e.g., the nitro group or chlorine atom). mdpi.com

Hydrogen Bonding: Quantifying the dynamics of intermolecular hydrogen bonds between the amine proton of the solute and acceptor atoms on solvent molecules.

Transport Properties: Predicting properties like the diffusion coefficient of the molecule within the solvent.

MD simulations thus offer a bridge between the static picture from quantum chemical calculations and the dynamic reality of the molecule in a condensed phase. cdc.gov

Thermochemical Properties and Reaction Pathways Prediction

Computational chemistry allows for the prediction of various thermochemical properties of 2-(4-chloro-2-nitroanilino)acetonitrile without the need for experimental synthesis and calorimetry. Properties such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and heat capacity (Cv) can be calculated with reasonable accuracy using high-level quantum chemical methods.

Furthermore, these computational tools are invaluable for predicting potential reaction pathways. For instance, the synthesis of related compounds often involves the condensation of a substituted aniline (B41778) with a cyanide-containing molecule. google.comgoogle.com Theoretical methods can be used to model such reactions by:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides insight into the reaction mechanism.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a proposed reaction pathway.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the desired reactants and products.

This approach can be used to explore various potential reactions, such as its synthesis, degradation, or metabolism, providing a theoretical framework for experimental investigation. For example, studies on the degradation of the related compound 2-chloro-4-nitroaniline (B86195) have identified metabolic pathways involving monooxygenase-mediated reactions. plos.org

Solvent Effect Modeling (e.g., PCM, SMD) in Theoretical Calculations

Most chemical reactions and processes occur in solution, making the inclusion of solvent effects critical for accurate theoretical predictions. Implicit solvation models are computationally efficient methods for this purpose. These models treat the solvent as a continuous, polarizable medium characterized by its dielectric constant, rather than modeling individual solvent molecules. scispace.com

Two widely used implicit solvation models are:

Polarizable Continuum Model (PCM): In the PCM, the solute is placed in a cavity within the solvent continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of its electronic structure and energy in solution. scispace.com

Solvation Model based on Density (SMD): The SMD model is a universal continuum solvation model that is parameterized for a wide range of solvents. researchgate.net It separates the solvation free energy into two main components: the bulk electrostatic contribution (calculated via a PCM-like method) and a component that accounts for short-range interactions, such as cavitation, dispersion, and solvent structure at the solute-solvent boundary.

Using models like PCM or SMD in quantum chemical calculations for 2-(4-chloro-2-nitroanilino)acetonitrile is essential for obtaining reliable predictions of its properties in a specific solvent, including its reactivity indices, conformational energies, and reaction energetics. q-chem.com The choice of solvent can significantly alter reaction rates and equilibria, and these models provide a means to computationally screen for optimal reaction media. researchgate.net

Derivatization and Analogue Studies of 2 4 Chloro 2 Nitroanilino Acetonitrile

Synthesis of Novel Derivatives of the Compound

The synthesis of novel derivatives from 2-(4-chloro-2-nitroanilino)acetonitrile can be systematically approached by targeting its three primary functional regions: the nitrile group, the aniline (B41778) nitrogen, and the aromatic ring. Each site offers a distinct avenue for chemical transformation, leading to a diverse library of new molecular entities.

Table 1: Potential Derivatization Reactions of 2-(4-Chloro-2-nitroanilino)acetonitrile

| Target Site | Reaction Type | Reagents/Conditions | Resulting Functional Group | Derivative Class |

|---|---|---|---|---|

| Nitrile | Acid/Base Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | 2-(4-Chloro-2-nitroanilino)acetic acid |

| Nitrile | Partial Hydrolysis | H₂SO₄ (conc.), controlled | Amide (-CONH₂) | 2-(4-Chloro-2-nitroanilino)acetamide |

| Nitrile | Reduction | LiAlH₄; or H₂, Metal Catalyst | Primary Amine (-CH₂NH₂) | N¹-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine |

| Aniline Nitrogen | N-Alkylation | Alkyl halide (R-X), Base | Secondary Amine (-NR-) | 2-(N-Alkyl-4-chloro-2-nitroanilino)acetonitrile |

| Aniline Nitrogen | N-Acylation | Acyl chloride (RCOCl), Base | Amide (-N(COR)-) | 2-(N-Acyl-4-chloro-2-nitroanilino)acetonitrile |

| Aromatic Ring | Nitro Group Reduction | Fe/HCl; SnCl₂; or H₂/Pd-C | Amino Group (-NH₂) | 2-(2-Amino-4-chloroanilino)acetonitrile (B13748520) |

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other moieties.

Hydrolysis to Carboxylic Acids and Amides : The nitrile can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. openstax.org This transformation converts 2-(4-chloro-2-nitroanilino)acetonitrile into 2-(4-chloro-2-nitroanilino)acetic acid. By carefully controlling reaction conditions, such as using concentrated sulfuric acid, it is possible to achieve partial hydrolysis to stop at the amide stage, yielding 2-(4-chloro-2-nitroanilino)acetamide. openstax.org

Reduction to Primary Amines : A complete reduction of the nitrile group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as Raney nickel or palladium on carbon (Pd/C). libretexts.orgwikipedia.org This reaction transforms the cyano group into an aminomethyl group (-CH₂NH₂), producing N¹-(4-chloro-2-nitrophenyl)ethane-1,2-diamine, a derivative featuring a new primary amine center for further functionalization.

The secondary amine (-NH-) linkage provides a reactive site for introducing substituents.

N-Alkylation : The hydrogen on the aniline nitrogen can be substituted with an alkyl group through N-alkylation. This reaction is typically performed using an alkyl halide in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. Such modifications yield a series of N-alkylated tertiary amine derivatives. Studies on similar 2-nitroaniline (B44862) systems have demonstrated successful N-alkylation. nih.govacs.org

N-Acylation : Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This conversion of the secondary amine to an amide group significantly alters the electronic properties of the nitrogen atom, withdrawing electron density and reducing its basicity.

The aromatic ring itself, with its chloro and nitro substituents, can be a target for derivatization.

Reduction of the Nitro Group : The nitro group is readily reduced to a primary amino group (-NH₂) under various conditions, including catalytic hydrogenation or using metals in acidic media (e.g., Fe/HCl or SnCl₂). youtube.comcommonorganicchemistry.com This transformation yields 2-(2-amino-4-chloroanilino)acetonitrile, a diaminobenzene derivative. The introduction of a second amino group dramatically alters the molecule's properties and opens up new synthetic pathways, such as the formation of heterocyclic rings or diazotization reactions.

Nucleophilic Aromatic Substitution (SNAr) : The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the nitro group. This electronic feature activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. libretexts.org Consequently, the chlorine atom at the C-4 position can be displaced by strong nucleophiles (e.g., alkoxides, thiolates, or other amines) to generate a variety of new analogues. The success of SNAr reactions is contingent on the presence of activating electron-withdrawing groups. tandfonline.comnih.gov

Structure-Reactivity Relationships in Related Anilinoacetonitrile Systems

The chemical reactivity of 2-(4-chloro-2-nitroanilino)acetonitrile is governed by the electronic interplay between its various functional groups.

Electronic Effects on the Aromatic Ring : The aromatic ring's reactivity is dominated by the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the chloro group (-Cl). The nitro group is a particularly powerful deactivating group, withdrawing electron density through both inductive and resonance effects. acs.orglibretexts.org The chloro group primarily withdraws electrons via induction. This cumulative electron withdrawal makes the ring highly electron-poor, deactivating it towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution. libretexts.org

Basicity and Nucleophilicity of the Aniline Nitrogen : Aniline is significantly less basic than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system. chemistrysteps.com In 2-(4-chloro-2-nitroanilino)acetonitrile, this basicity is further diminished. The electron-withdrawing nitro and chloro groups pull electron density from the ring, which in turn pulls density from the aniline nitrogen, making its lone pair less available for protonation. The ortho position of the nitro group may also allow for intramolecular hydrogen bonding with the aniline N-H, further reducing its basicity and nucleophilicity.

Acidity of the α-Methylene Protons : The methylene (B1212753) protons (the -CH₂- group) situated between the aniline nitrogen and the nitrile group are acidic. Their acidity is enhanced because the resulting carbanion (an enolate-like anion) is stabilized by the electron-withdrawing nitrile group. libretexts.orgopenstax.org This allows for deprotonation with a suitable base, creating a nucleophilic carbon center that can be used in alkylation or condensation reactions.

Investigation of Regioisomers and Stereoisomers

Stereoisomers : 2-(4-Chloro-2-nitroanilino)acetonitrile does not possess any chiral centers. The molecule is achiral and therefore does not have enantiomers or diastereomers.

Regioisomers : Regioisomers are constitutional isomers that have the same functional groups but at different positions on the aromatic ring. The relative positioning of the chloro, nitro, and anilinoacetonitrile groups can significantly impact the molecule's physical, chemical, and electronic properties. A systematic investigation would involve the synthesis and characterization of these isomers to compare their reactivity and properties.

Table 2: Potential Regioisomers of Chloro-Nitro-Anilinoacetonitrile

| IUPAC Name | Substitution Pattern | Key Structural Feature |

|---|---|---|

| 2-(4-Chloro-2-nitroanilino)acetonitrile | 1-Anilino, 2-Nitro, 4-Chloro | Nitro group is ortho to the aniline nitrogen; Chloro group is para. |

| 2-(2-Chloro-4-nitroanilino)acetonitrile | 1-Anilino, 2-Chloro, 4-Nitro | Chloro group is ortho to the aniline nitrogen; Nitro group is para. |

| 2-(5-Chloro-2-nitroanilino)acetonitrile | 1-Anilino, 2-Nitro, 5-Chloro | Chloro group is meta to the aniline nitrogen and para to the nitro group. |

| 2-(2-Chloro-6-nitroanilino)acetonitrile | 1-Anilino, 2-Chloro, 6-Nitro | Both substituents are ortho to the aniline nitrogen, creating significant steric hindrance. |

The change in substituent positions would directly affect the electronic effects, steric hindrance around the aniline nitrogen, and the potential for intramolecular interactions like hydrogen bonding. For instance, moving the strongly electron-withdrawing nitro group from the ortho to the para position (as in 2-(2-chloro-4-nitroanilino)acetonitrile) would alter the delocalization of the nitrogen lone pair and the activation of the ring for SNAr reactions.

Non Biological Applications and Materials Science Relevance

Role as a Chemical Intermediate in Advanced Organic Synthesis

The reactivity of its distinct functional groups—the nitro group, the aromatic chlorine, the secondary amine, and the nitrile—makes 2-(4-Chloro-2-nitroanilino)acetonitrile a versatile precursor in multi-step organic synthesis.

The structure of 2-(4-Chloro-2-nitroanilino)acetonitrile is particularly well-suited for the synthesis of heterocyclic compounds, most notably benzimidazole (B57391) derivatives. Compounds classified as N-cyanomethyl-o-nitroanilines can undergo cyclization under basic conditions to yield 2-cyanobenzimidazole N-oxides. rsc.org This reaction provides a direct pathway to forming the benzimidazole ring system, which is a core structure in many functional materials and pharmaceuticals. nih.govmdpi.com

The typical synthetic strategy involves the reductive cyclization of the o-nitroaniline moiety. The nitro group can be reduced to an amine, which then undergoes an intramolecular reaction with the adjacent N-cyanomethyl group to form the fused imidazole (B134444) ring. The synthesis of benzimidazoles from o-nitroaniline precursors is a well-established method in heterocyclic chemistry. researchgate.netrsc.org Furthermore, the 4-chloro-2-nitroaniline (B28928) framework itself is a known intermediate for producing other heterocyclic systems, such as quinoxalines, broadening the synthetic utility of its derivatives. nbinno.com Benzimidazole-2-acetonitriles, the cyclized products, are themselves valuable synthons for creating more complex, fused heterocyclic systems like pyridobenzimidazoles. researchgate.netkau.edu.sa

While its direct application in the synthesis of materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not extensively documented, the molecular structure of 2-(4-Chloro-2-nitroanilino)acetonitrile offers significant potential. The construction of these porous crystalline materials relies on bifunctional or multifunctional organic molecules, known as linkers, that connect metal nodes (in MOFs) or other organic units (in COFs).

Through chemical modification, specifically the reduction of the nitro group to an amine, 2-(4-Chloro-2-nitroanilino)acetonitrile can be converted into a bifunctional linker. The resulting N-(cyanomethyl)-4-chloro-1,2-phenylenediamine would possess two amine groups capable of coordinating with metal ions or participating in covalent bond formation. The nitrile and chloro substituents on the framework would then be available for post-synthetic modification, allowing for the fine-tuning of the framework's chemical properties, such as pore surface functionality and selective adsorption capabilities. The use of functionalized amines and nitriles as building blocks is a common strategy in the design of novel organic frameworks. nih.gov

Applications in Pigment Chemistry (as a chemical intermediate)